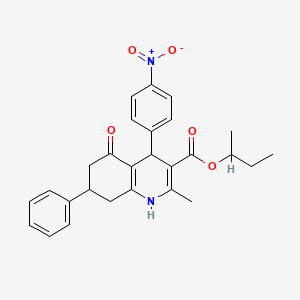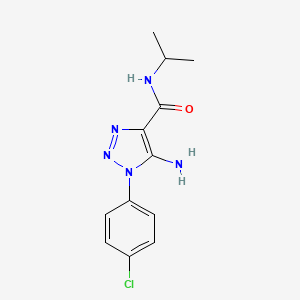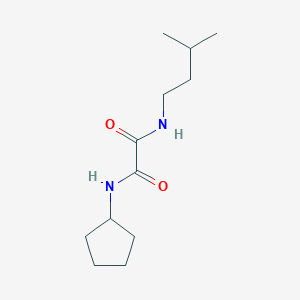![molecular formula C15H18BrNO3S2 B4924935 5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B4924935.png)
5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been found to exhibit promising biological activity against various diseases.
Wirkmechanismus
The mechanism of action of 5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting specific enzymes or receptors. For example, it has been suggested that this compound inhibits the activity of histone deacetylases, which are enzymes that regulate gene expression. Additionally, it has been proposed that this compound modulates the activity of peroxisome proliferator-activated receptors, which are nuclear receptors that regulate various biological processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Moreover, it has been found to regulate glucose metabolism by activating AMP-activated protein kinase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide in lab experiments is its potential therapeutic applications. This compound has been found to exhibit promising biological activity against various diseases, which makes it an attractive target for drug development. Additionally, the synthesis of this compound is relatively straightforward, which makes it easily accessible for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide. One potential direction is to investigate the mechanism of action of this compound in more detail. Understanding how this compound exerts its biological activity could provide insights into its potential therapeutic applications. Another potential direction is to explore the use of this compound in combination with other drugs. Combining this compound with other drugs could enhance its therapeutic efficacy and reduce potential toxicity. Moreover, it would be interesting to investigate the potential use of this compound in animal models and clinical trials. This would provide valuable information on the safety and efficacy of this compound in vivo.
Synthesemethoden
The synthesis of 5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide involves the reaction of 5-bromo-2-chlorothiophene with 4-propylphenoxyethylamine in the presence of a base. The resulting intermediate is then treated with sulfuryl chloride to obtain the final product. The synthesis of this compound has been reported in the literature, and it can be obtained with reasonable yields.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide has been found to exhibit promising biological activity against various diseases. It has been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Moreover, it has been studied for its potential use as an antidiabetic agent, as it has been found to regulate glucose metabolism.
Eigenschaften
IUPAC Name |
5-bromo-N-[2-(4-propylphenoxy)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3S2/c1-2-3-12-4-6-13(7-5-12)20-11-10-17-22(18,19)15-9-8-14(16)21-15/h4-9,17H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYOTUIFDAWMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(4-iodophenyl)-N~2~-methylglycinamide](/img/structure/B4924855.png)
![N~1~-allyl-N~2~-(2,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924859.png)
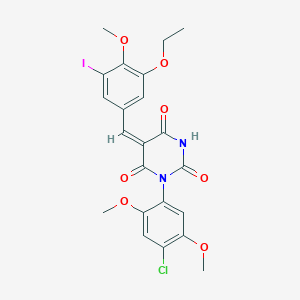
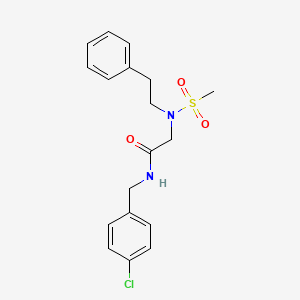
![1-benzyl-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4924876.png)
![4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4924879.png)
![3-(1H-indol-3-yl)-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B4924886.png)
![2,2,10-trimethyl-8-phenyl-5-propyl-1,4-dihydro-2H-pyrano[4,3-d]pyrido[2',3':4,5]furo[2,3-b]pyridine-9-carboxylic acid](/img/structure/B4924887.png)
![ethyl 1-[(dimethylamino)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4924904.png)
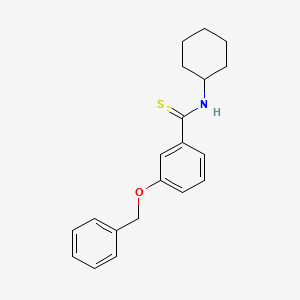
![1-butyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4924922.png)
